N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom and a propyl group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the alkylation of 1-propyl-1H-pyrazole-4-carbaldehyde with methylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-propyl-1H-pyrazole-4-carbaldehyde in an appropriate solvent such as ethanol.
- Add methylamine to the solution and stir the mixture at room temperature.
- Add a base such as sodium hydroxide to the reaction mixture to facilitate the alkylation process.
- Allow the reaction to proceed for several hours until the desired product is formed.
- Purify the product using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, which allows for the rapid and controlled production of the compound. This method involves the use of a continuous flow reactor where the reactants are continuously fed into the reactor, and the product is continuously collected. This approach offers several advantages, including improved reaction control, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine can be compared with other similar pyrazole derivatives:
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: Similar structure but with a phenyl group instead of a propyl group, leading to different biological activities.
N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine: Contains a methyl group at the 5-position of the pyrazole ring, which can influence its reactivity and biological properties.
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine: Features additional methyl groups on the pyrazole ring, affecting its steric and electronic properties.
Biological Activity
N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry, primarily due to its biological activities that are characteristic of pyrazole derivatives. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with dual pyrazole rings, which are five-membered aromatic rings containing two nitrogen atoms. Its molecular formula contributes to its unique pharmacological properties, with a molecular weight of approximately 283.80 g/mol . The structural characteristics enable interactions with various biological targets, influencing multiple biochemical pathways.
Target Interactions
this compound is believed to interact with several molecular targets, including enzymes and receptors involved in inflammatory and antimicrobial pathways. Similar compounds have demonstrated the ability to modulate the production and release of pro-inflammatory mediators, suggesting that this compound may exhibit anti-inflammatory and antimicrobial properties .
Biochemical Pathways
Research indicates that pyrazole derivatives can affect signaling pathways related to inflammation. For instance, they may inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation . This inhibition can lead to reduced inflammatory responses in various biological systems.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. This compound is posited to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that similar pyrazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Research Findings
A summary of key research findings related to this compound is presented in the table below:
Case Study 1: Antimicrobial Efficacy
In a study examining various pyrazole derivatives, this compound exhibited notable antimicrobial activity against strains such as E. coli and Staphylococcus aureus. The compound's ability to inhibit bacterial growth was attributed to its structural similarity to known antibacterial agents, enhancing its lipophilicity and membrane permeability .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of this compound, where it was found to significantly reduce TNF-alpha levels in vitro. This suggests a potential role in managing inflammatory diseases such as arthritis or other autoimmune conditions .
Properties
IUPAC Name |
N-methyl-1-(1-propylpyrazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-11-7-8(5-9-2)6-10-11/h6-7,9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVVPDVXBARMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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